molecular formula C22H23N3OS B12779258 1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- CAS No. 97146-02-6

1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)-

Cat. No.: B12779258
CAS No.: 97146-02-6
M. Wt: 377.5 g/mol
InChI Key: SQBTUJSTIMBNRG-UHFFFAOYSA-N
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Description

1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a propanamine backbone, dimethylamine substituents, and a benzopyrano-pyrimidinyl thioether moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzopyrano-Pyrimidinyl Core: This step involves the cyclization of appropriate precursors to form the benzopyrano-pyrimidinyl structure.

    Thioether Formation:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any reducible functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thioether sites using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- can be compared with similar compounds such as:

    2-Propanamine, N,N-dimethyl-: This compound has a similar amine structure but lacks the benzopyrano-pyrimidinyl thioether moiety.

    Pheniramine: This compound features a similar amine structure but with different aromatic substituents.

The uniqueness of 1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

97146-02-6

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

N,N-dimethyl-3-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]propan-1-amine

InChI

InChI=1S/C22H23N3OS/c1-25(2)13-8-14-27-22-18-15-17-11-6-7-12-19(17)26-21(18)23-20(24-22)16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3

InChI Key

SQBTUJSTIMBNRG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

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